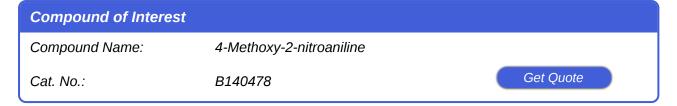


4-Methoxy-2-nitroaniline molecular structure and formula

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An In-depth Technical Guide to 4-Methoxy-2nitroaniline

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of **4-Methoxy-2-nitroaniline**, a key chemical intermediate in the pharmaceutical and dye industries. It covers its molecular structure, physicochemical properties, synthesis protocols, and safety information, presented for a scientific audience.

Core Molecular and Physical Data

4-Methoxy-2-nitroaniline, also known as 2-Nitro-p-anisidine or 4-Amino-3-nitroanisole, is a substituted aniline.[1] Its structure is characterized by a benzene ring substituted with a methoxy group (-OCH₃), a nitro group (-NO₂), and an amino group (-NH₂).[2] The interplay between the electron-donating amino and methoxy groups and the electron-withdrawing nitro group defines its chemical reactivity and utility as a precursor in organic synthesis.[2]

The key physicochemical properties of **4-Methoxy-2-nitroaniline** are summarized in the table below for easy reference and comparison.

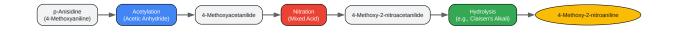


Property	Value	Reference(s)
Molecular Formula	C7H8N2O3	[1][3][4]
Molecular Weight	168.15 g/mol	[1][3]
CAS Number	96-96-8	[3][5]
Appearance	Orange to red crystalline powder	[6][7]
Melting Point	123-127 °C	[6][7][8]
IUPAC Name	4-methoxy-2-nitroaniline	[1]
Synonyms	2-Nitro-p-anisidine, 4-Amino-3- nitroanisole, Fast Bordeaux GP Base	[1][3][5]
SMILES String	COc1ccc(N)c(c1)INVALID- LINK=O	[8]
InChI Key	QFMJFXFXQAFGBO- UHFFFAOYSA-N	[2][8]

Molecular Structure and Synthesis Workflow Visualization

Visual representations of the molecular structure and a common synthesis pathway are provided below using the DOT language.

Caption: 2D molecular structure of 4-Methoxy-2-nitroaniline.



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Caption: Common multi-step synthesis workflow for **4-Methoxy-2-nitroaniline**.



Experimental Protocols: Synthesis

The synthesis of **4-Methoxy-2-nitroaniline** is a critical process for its application as an intermediate. Direct nitration of p-anisidine is challenging due to the formation of multiple isomers.[2] A more controlled and widely cited method involves a three-step process starting from p-anisidine, as detailed below.[2][9][10]

This protocol is based on established procedures that offer good regioselectivity and yield.[2][9]

Step A: Acetylation of p-Anisidine to 2-Nitro-4-methoxyacetanilide[9]

- Dissolution: In a three-necked, round-bottomed flask equipped with a mechanical stirrer and a thermometer, dissolve 123 g (1 mole) of p-anisidine in 300 ml of glacial acetic acid and 217 ml of water.
- Cooling: Start stirring and add 350 g of ice to the solution.
- Acetylation: When the temperature reaches 0–5 °C, add 103 ml (1.1 moles) of acetic anhydride all at once with rapid stirring.
- Precipitation & Isolation: The acetylated product, 4-methoxyacetanilide, will precipitate. This intermediate is then carried forward to the nitration step.

Step B: Nitration of 4-Methoxyacetanilide[9]

- The 4-methoxyacetanilide intermediate from the previous step is subjected to nitration. This
 is typically achieved using a mixture of concentrated nitric acid and sulfuric acid.
- The acetyl group provides steric hindrance, directing the nitration primarily to the position ortho to the amino group, yielding 4-methoxy-2-nitroacetanilide.[2]
- The product is isolated as yellow crystals after chilling the solution.

Step C: Hydrolysis of 2-Nitro-4-methoxyacetanilide[9]

• Reaction Mixture: Prepare a mixture of 160 g of 2-nitro-4-methoxyacetanilide and 250 ml of cold Claisen's alkali (prepared by dissolving 88 g of potassium hydroxide in 63 ml of water, cooling, and diluting to 250 ml with methanol).



- Heating: Stir and warm the mixture in a 2-liter beaker on a steam bath for 15 minutes. The
 mixture will first liquefy and then form a thick, red paste.
- Digestion: Add 250 ml of hot water, stir, and digest on the steam bath for an additional 30 minutes.
- Isolation: Cool the mixture in an ice bath. The red crystalline product, 4-Methoxy-2-nitroaniline, will precipitate.
- Purification: Collect the crystals by filtration, wash thoroughly with cold water until the
 washings are neutral, and then dry. The product can be recrystallized from 95% ethanol if
 further purification is needed.[9]

An alternative method has been developed to improve reaction conditions.

- Reaction Setup: Dissolve N-benzenesulfonyl-4-methoxyaniline (0.2 mol) in 200 mL of 1,2dichloroethane.
- Reagent Addition: Add pyridine (0.3 mol) and copper nitrate trihydrate (0.3 mol) to the solution.
- Nitration: Heat the reaction system to 95°C-105°C for 12 hours, monitoring the reaction progress with LCMS and HPLC.
- Workup: After the reaction is complete, pour the solution into ice water and adjust the pH to
 6. Extract the aqueous layer three times with 1,2-dichloroethane.
- Isolation: Combine the organic phases, dry over anhydrous sodium sulfate, filter, and remove
 the solvent under reduced pressure to obtain N-benzenesulfonyl-4-methoxy-2-nitroaniline.
 This intermediate is then hydrolyzed to yield the final product.[11]

Applications in Industry

4-Methoxy-2-nitroaniline serves as a crucial building block in several industrial processes:

Dye and Pigment Synthesis: It is a precursor for producing various azo dyes and pigments,
 often sold under names like Fast Bordeaux GP Base.[2][3][5]



Pharmaceutical Manufacturing: The compound is an important intermediate in the synthesis
of complex active pharmaceutical ingredients (APIs), including the proton pump inhibitor
omeprazole.[2][5]

Safety and Handling

4-Methoxy-2-nitroaniline is a hazardous substance and must be handled with appropriate precautions.

- Toxicity: It is classified as acutely toxic and is fatal if swallowed, inhaled, or in contact with skin.[1][6][8] There is a danger of cumulative effects.[12]
- Personal Protective Equipment (PPE): Use in a well-ventilated area or with an appropriate
 exhaust system is mandatory.[13] Wear suitable protective clothing, gloves, and eye/face
 protection.[13][14]
- Handling: Avoid generating dust.[12] Wash hands and any exposed skin thoroughly after handling.[13]
- Storage: Store in a cool, dry, well-ventilated place in a tightly closed container, away from incompatible materials such as strong acids and oxidizing agents.[13][14]
- Environmental Hazards: The substance is harmful to aquatic life with long-lasting effects.[6]
 [13] Avoid release into the environment.[13]

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References

- 1. 4-Methoxy-2-nitroaniline | C7H8N2O3 | CID 66793 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Methoxy-2-nitroaniline | 96-96-8 | Benchchem [benchchem.com]
- 3. scbt.com [scbt.com]



- 4. chemsynthesis.com [chemsynthesis.com]
- 5. 4-Methoxy-2-nitroaniline | CAS 96-96-8 Pharma Intermediate [punagri.com]
- 6. 4-Methoxy-2-nitroaniline | 96-96-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 7. 4-Methoxy-2-nitroaniline, 99% 500 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 8. 4-メトキシ-2-ニトロアニリン 98% | Sigma-Aldrich [sigmaaldrich.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. CN111704555A Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor Google Patents [patents.google.com]
- 11. Preparation method of 4-methoxy-2-nitroaniline Eureka | Patsnap [eureka.patsnap.com]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 13. fishersci.com [fishersci.com]
- 14. fishersci.com [fishersci.com]
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